molecular formula C12H22O2 B1217428 gamma-Dodecalactone CAS No. 2305-05-7

gamma-Dodecalactone

Cat. No.: B1217428
CAS No.: 2305-05-7
M. Wt: 198.3 g/mol
InChI Key: WGPCZPLRVAWXPW-UHFFFAOYSA-N
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Description

Gamma-Dodecalactone is a lactone and aroma compound with the chemical formula C₁₂H₂₂O₂. It is known for its intense peach-like aroma and is naturally present in many fruits and fermentations. This compound is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .

Biochemical Analysis

Biochemical Properties

Gamma-Dodecalactone plays a crucial role in biochemical reactions, particularly in the context of flavor biosynthesis in fruits. It interacts with several enzymes and proteins during its formation and degradation. Additionally, cytochrome P450 hydroxylases, such as FaFAH1, are involved in the hydroxylation processes that lead to the formation of this compound . These interactions highlight the compound’s integration into complex biochemical pathways.

Cellular Effects

This compound influences various cellular processes, particularly in plant cells where it is synthesized. It has been observed to affect cell signaling pathways and gene expression related to fruit ripening. For instance, the presence of this compound correlates with the expression of genes involved in the biosynthesis of volatile organic compounds, which are crucial for the aroma profile of ripening fruits . This compound also impacts cellular metabolism by modulating the levels of other metabolites involved in flavor biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The enzyme FaFAD1 catalyzes the conversion of oleic acid to linoleic acid, a precursor in the biosynthetic pathway of this compound . This conversion involves the introduction of a double bond, which is a critical step in the formation of the lactone ring structure. Additionally, this compound may act as an inhibitor or activator of certain enzymes, influencing their activity and thereby altering metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that lactones, including this compound, tend to polymerize over time, leading to increased viscosity and potential phase shifts in solutions . This polymerization can affect the compound’s bioavailability and its long-term effects on cellular function. In in vitro studies, the stability of this compound is crucial for maintaining its activity and ensuring consistent experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it may exhibit beneficial effects, such as enhancing flavor profiles in food products. At higher doses, this compound can exhibit toxic or adverse effects. For instance, studies on mosquitoes have shown that this compound has larvicidal properties at certain concentrations, indicating its potential toxicity at higher doses . Understanding the dosage effects is essential for its safe application in various industries.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. The biosynthesis of this compound involves the conversion of fatty acids through a series of enzymatic reactions, including desaturation and hydroxylation . Enzymes such as FaFAD1 and cytochrome P450 hydroxylases play critical roles in these pathways. The compound’s involvement in these metabolic processes highlights its importance in the overall metabolic flux and the production of flavor compounds in fruits.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure that the compound reaches its target sites where it can exert its biochemical effects. The distribution of this compound within plant tissues is crucial for its role in flavor biosynthesis, as it needs to be localized in specific cellular compartments to participate in the relevant metabolic pathways .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. In plant cells, it is often found in the cytoplasm and may be associated with organelles involved in fatty acid metabolism, such as the endoplasmic reticulum . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper placement within the cell. This localization is essential for its participation in the biosynthesis of volatile organic compounds and the overall flavor profile of fruits.

Preparation Methods

Gamma-Dodecalactone can be synthesized through the biotransformation of ricinoleic acid, which is derived from castor oil triglycerides. The production process involves the use of microorganisms such as Yarrowia lipolytica. The optimal parameters for lactone biosynthesis include a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration of 75 g/L. Under these conditions, about 2.93 ± 0.33 g/L of this compound can be obtained .

Chemical Reactions Analysis

Gamma-Dodecalactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized to form this compound epoxide using oxidizing agents such as hydrogen peroxide.

    Reduction: It can be reduced to form this compound alcohol using reducing agents like sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Gamma-Dodecalactone has a wide range of scientific research applications:

Comparison with Similar Compounds

Gamma-Dodecalactone is similar to other lactones such as gamma-Decalactone and delta-Dodecalactone. These compounds also have peach-like aromas and are used in similar applications. this compound is unique due to its specific chemical structure and the intensity of its aroma. Other similar compounds include:

Properties

IUPAC Name

5-octyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPCZPLRVAWXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047190
Record name gamma-Dodecalactone
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless to pale yellow liquid with a fruity, peach-like, pear-like odour
Record name gamma-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name gamma-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.933-0.938
Record name gamma-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2305-05-7, 57084-18-1
Record name γ-Dodecalactone
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Record name gamma-Dodecalactone
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Record name gamma-Dodecalactone
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Record name 2(3H)-Furanone, dihydro-5-octyl-
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Record name gamma-Dodecalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-5-octylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.247
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Record name .GAMMA.-DODECALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9N4581LU
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Record name xi-Dihydro-5-octyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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